molecular formula C25H28ClN5O2S B2362122 1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-45-3

1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Numéro de catalogue: B2362122
Numéro CAS: 1114830-45-3
Poids moléculaire: 498.04
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H28ClN5O2S and its molecular weight is 498.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Characteristics

This compound features a complex structure that includes a triazole ring fused with a quinazoline moiety. Its unique chemical composition allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds similar to 1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. Research indicates that derivatives of quinazoline exhibit significant anti-inflammatory effects by modulating key inflammatory markers such as COX-2 and IL-1β. For instance:

  • In vivo studies demonstrated that synthesized compounds showed anti-inflammatory activity ranging from 0.94% to 52.66% in carrageenan-induced inflammation models. The most active compound in these studies was identified as having a carboxylic group crucial for its activity .

Anticancer Activity

Quinazoline derivatives have been extensively researched for their anticancer properties. The compound has shown promise in:

  • In vitro studies against various cancer cell lines, including breast and pancreatic cancers. Compounds derived from quinazoline structures have been reported to inhibit tumor cell proliferation effectively .
  • Mechanistic insights suggest that these compounds may act as inhibitors of key signaling pathways involved in cancer progression, such as the phosphoinositide 3-kinase pathway and receptor tyrosine kinases .

Case Study 1: Anti-inflammatory Activity

A study focused on synthesizing new quinazoline derivatives found that certain modifications led to enhanced anti-inflammatory activity. The molecular docking studies indicated that the binding affinity of these compounds to COX enzymes was comparable to known anti-inflammatory drugs .

Case Study 2: Anticancer Efficacy

Another investigation evaluated the cytotoxic effects of quinazoline derivatives on various cancer cell lines. The results demonstrated that specific modifications in the quinazoline structure significantly increased their potency against cancer cells while maintaining low cytotoxicity towards normal cells .

Data Tables

Activity Compound Effectiveness Mechanism
Anti-inflammatory4-(2-(Ethoxycarbonyl)-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)benzoic acid52.66% inhibitionCOX-2 inhibition
AnticancerVarious quinazoline derivativesEffective against multiple cancer linesPI3K pathway inhibition

Activité Biologique

The compound 1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the quinazoline family known for its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its potential therapeutic applications in cancer treatment, anti-inflammatory effects, and other pharmacological properties.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A triazole ring , contributing to its biological activity.
  • A quinazoline core , which is linked to various pharmacological effects.
  • Substituents such as 3-chlorobenzyl and diisobutyl , which may enhance its biological interactions.

Anticancer Activity

Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.096 μM to 2.09 μM .
  • The compound's structural features may facilitate interactions with key molecular targets involved in cancer progression.

Anti-inflammatory Effects

Quinazoline derivatives have been noted for their anti-inflammatory properties:

  • In a study evaluating anti-inflammatory activity using the carrageenan-induced paw edema model, compounds similar to the target compound showed significant inhibition of edema development .
  • The mechanism involves modulation of pro-inflammatory cytokines and mediators like TNF-α and PGE-2.

Antimicrobial Activity

The potential antimicrobial effects of quinazoline derivatives have also been explored:

  • Certain derivatives demonstrated effective antimycobacterial activity, indicating that modifications in the structure can enhance interaction with microbial targets .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Compound exhibited IC50 values of 0.096 μM against EGFR in MCF-7 cells .
Anti-inflammatory Activity Significant reduction in paw edema (AA = 53.41%) was observed in animal models .
Antimicrobial Activity Active against Mycobacterium species; effectiveness linked to structural modifications .

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for the target compound is limited, related studies suggest:

  • Absorption and Distribution : Quinazoline derivatives generally show good bioavailability due to their lipophilic nature.
  • Metabolism : Metabolic pathways often involve cytochrome P450 enzymes.
  • Toxicity Profiles : Some studies indicate low ulcerogenicity and favorable toxicity profiles in preclinical tests, making them promising candidates for further development .

Propriétés

IUPAC Name

1-[(3-chlorophenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5O2S/c1-15(2)12-27-22(32)18-8-9-20-21(11-18)31-24(30(23(20)33)13-16(3)4)28-29-25(31)34-14-17-6-5-7-19(26)10-17/h5-11,15-16H,12-14H2,1-4H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSZZRKKZSXEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)Cl)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.